molecular formula C16H12N6OS B2415573 N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396784-03-4

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2415573
CAS RN: 1396784-03-4
M. Wt: 336.37
InChI Key: TUSNDJWMVYCWCP-UHFFFAOYSA-N
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Description

The compound “N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a benzothiazole, a phenyl group, a tetrazole, and a carboxamide . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole, phenyl, tetrazole, and carboxamide groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the benzothiazole and tetrazole rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and tetrazole rings could contribute to its aromaticity and stability, while the carboxamide group could influence its solubility in water .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . , and act as O-GlcNAcase (OGA) inhibitors.

Mode of Action

Some thiazole derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways. For example, they have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in the inflammatory response . They have also been linked to the reduction of tau pathology in Alzheimer’s disease through the inhibition of O-GlcNAcase (OGA) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been found to have anti-inflammatory properties, with some compounds demonstrating inhibition of cox-1 and albumin denaturation . They have also been linked to the reduction of tau pathology in Alzheimer’s disease .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action in different environments .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug for treating certain diseases, or as a building block for synthesizing other complex organic molecules .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-17-13-9-11(7-8-14(13)24-10)18-16(23)15-19-21-22(20-15)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNDJWMVYCWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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